![molecular formula C15H19N3O3 B2522112 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-50-7](/img/structure/B2522112.png)

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

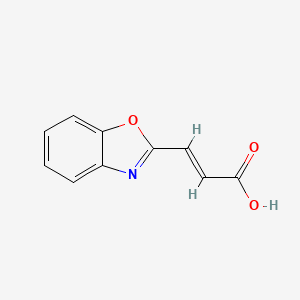

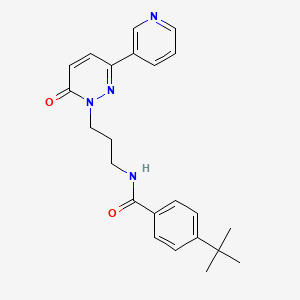

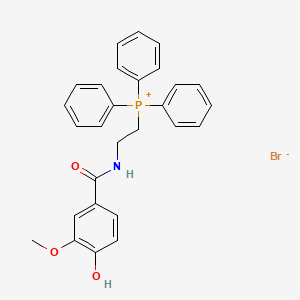

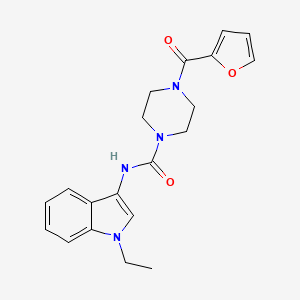

The compound “4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a part of a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines . These compounds have been designed as novel tubulin polymerization inhibitors and have shown potent antiproliferative activity against various cell lines .

Synthesis Analysis

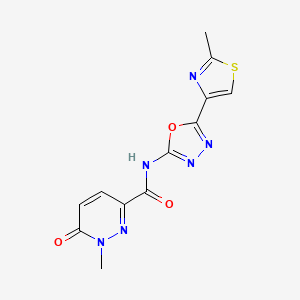

The synthesis of these compounds involves the Suzuki cross-coupling reaction between an intermediate compound and the corresponding arylboronic acid . The key steps involved consecutive Chan–Lam- and Buchwald–Hartwig couplings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of these compounds include the Suzuki cross-coupling reaction and the Chan–Lam- and Buchwald–Hartwig couplings .Physical And Chemical Properties Analysis

The prediction of physicochemical properties disclosed that these compounds conformed well to the Lipinski’s rule of five .Scientific Research Applications

- Key Findings :

- Solvent Influence : The solvent plays a crucial role in forming and controlling porphyrin aggregate structures, impacting their photocatalytic behavior .

- In Vitro Antiproliferative Activities : These agents were tested against different cancer cell lines (L1210, CEM, and HeLa) to assess their efficacy .

Anticancer Properties

Photocatalysis

Antitubulin Activity

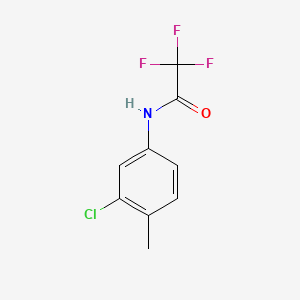

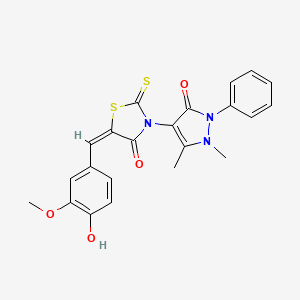

Thiazole Derivatives

Mechanism of Action

Target of Action

The primary target of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are critical components of the cytoskeleton in eukaryotic cells .

Mode of Action

This compound inhibits tubulin polymerization, disrupting the dynamics of microtubules . This disruption can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s action is similar to that of combretastatin, a known tubulin polymerization inhibitor .

Biochemical Pathways

The inhibition of tubulin polymerization affects the microtubule system of eukaryotic cells, a vital molecular target for cancer chemotherapeutic drugs . The imbalance in microtubule dynamics can lead to mitotic catastrophe and metaphase arrest .

Result of Action

The result of the compound’s action is a potent antiproliferative activity against certain cancer cell lines . For example, it has shown significant cytotoxicity against HeLa, MCF-7, and A549 cell lines .

Safety and Hazards

properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-19-11-6-9(7-12(20-2)15(11)21-3)13-14-10(4-5-16-13)17-8-18-14/h6-8,13,16H,4-5H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKDKBZUOBCVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCN2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![1,6-Dimethyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2522037.png)

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)